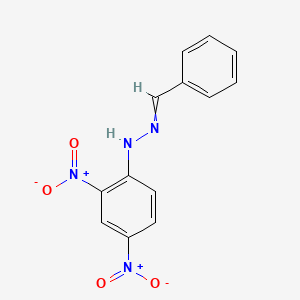

Benzaldehyde 2,4-Dinitrophenylhydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10N4O4 |

|---|---|

Molecular Weight |

286.24 g/mol |

IUPAC Name |

N-(benzylideneamino)-2,4-dinitroaniline |

InChI |

InChI=1S/C13H10N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h1-9,15H |

InChI Key |

DZPRPFUXOZTWAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Benzaldehyde 2,4-Dinitrophenylhydrazone

Abstract

This technical guide provides an in-depth exploration of the synthesis of benzaldehyde 2,4-dinitrophenylhydrazone, a cornerstone reaction in qualitative organic analysis and a classic example of nucleophilic addition-elimination. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the underlying reaction mechanism, elucidates the rationale behind critical experimental steps, offers a detailed, field-tested protocol, and outlines modern characterization techniques. Emphasis is placed on ensuring scientific integrity, experimental reproducibility, and paramount safety in handling the associated reagents.

Introduction: The Enduring Relevance of a Classic Reaction

The condensation reaction between an aldehyde or ketone and 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's test, has been a fundamental tool in organic chemistry for decades.[1] The reaction yields a brightly colored crystalline precipitate, a 2,4-dinitrophenylhydrazone, which serves as a derivative for the identification of the parent carbonyl compound.[1][2] Benzaldehyde, as the simplest aromatic aldehyde, provides an ideal substrate for demonstrating this reaction, yielding the distinctly colored this compound.

While modern spectroscopic methods have largely superseded classical derivative analysis for routine identification, the synthesis of hydrazones remains highly relevant.[2] The underlying nucleophilic addition-elimination mechanism is a central concept in organic synthesis. Furthermore, hydrazone derivatives are stable, highly crystalline compounds, making them excellent candidates for purification and characterization exercises, and they continue to find applications in chromatography and spectrophotometry.[2][3] This guide provides the necessary technical depth to not only execute this synthesis but to understand its chemical principles at a professional level.

The Reaction Mechanism: A Stepwise Perspective

The formation of this compound is a two-stage process: a nucleophilic addition followed by an elimination (dehydration) step.[1][2] The reaction is typically catalyzed by an acid, such as sulfuric or phosphoric acid, which plays a crucial role in activating the carbonyl group.[2]

Step 1: Acid Catalysis and Nucleophilic Attack The reaction commences with the protonation of the carbonyl oxygen of benzaldehyde by the acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. The terminal amino group (-NH₂) of the 2,4-dinitrophenylhydrazine, acting as the nucleophile, then attacks the activated carbonyl carbon.[2] This step results in the formation of a tetrahedral intermediate.

Step 2: Proton Transfer and Elimination of Water A series of proton transfers occurs within the intermediate. The final stage is the elimination of a water molecule, which is facilitated by the acidic conditions. This dehydration step leads to the formation of a stable carbon-nitrogen double bond (C=N), yielding the final product, this compound.[1][2]

The overall transformation is a condensation reaction, as two molecules combine with the loss of a small molecule (water).[1]

Safety and Reagent Handling: A Prerequisite for Synthesis

** paramount importance:** 2,4-Dinitrophenylhydrazine in its dry state is a shock-sensitive and friction-sensitive explosive.[1] It is classified as a desensitized explosive and is typically supplied wet with water (usually containing a minimum of 30% water) to mitigate this hazard.[4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling DNPH and its reagents.

-

Handling DNPH: Never allow the DNPH powder to dry out. If you observe that the reagent is dry, do not handle it. Contact your institution's environmental health and safety office immediately. Avoid friction and shock. Use plastic or rubber spatulas for transfer.

-

Acid Handling: Concentrated sulfuric acid and phosphoric acid are highly corrosive. Handle with extreme care in a fume hood, adding acid to the solvent slowly and with stirring to dissipate heat.

-

Waste Disposal: All solid DNPH waste, including the final product and contaminated filter paper, should be treated as hazardous waste according to institutional and local regulations. Do not dispose of in standard trash receptacles.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis, purification, and verification of this compound.

Preparation of Brady's Reagent (Acidified 2,4-DNPH Solution)

The causality behind preparing a solution of DNPH, known as Brady's Reagent, is to create a reactive medium where the nucleophile (DNPH) can efficiently interact with the aldehyde. The acid acts as a catalyst, and the alcohol serves as a co-solvent to dissolve both the polar DNPH salt and the less polar benzaldehyde.[5]

-

Reagent Setup: In a 100 mL beaker inside a fume hood, carefully add 2.0 g of moist 2,4-dinitrophenylhydrazine to 40 mL of methanol.

-

Acidification: While stirring the suspension with a magnetic stirrer, slowly and cautiously add 4.0 mL of concentrated sulfuric acid. The addition is exothermic and should be done gradually to control the temperature.

-

Dissolution: Continue stirring until all the 2,4-dinitrophenylhydrazine has dissolved, resulting in a clear orange or reddish-orange solution. If some solid remains, gentle warming in a water bath (to no more than 40-50°C) can aid dissolution. Cool the reagent to room temperature before use.

Synthesis of the Hydrazone Derivative

-

Aldehyde Solution: In a separate 50 mL Erlenmeyer flask, dissolve approximately 1.0 mL of benzaldehyde in 10 mL of 95% ethanol.

-

Precipitation: While swirling the benzaldehyde solution, add 15 mL of the prepared Brady's reagent. An immediate, voluminous yellow-orange to reddish-orange precipitate of this compound should form.[6]

-

Digestion: Allow the mixture to stand at room temperature for 15-20 minutes to ensure complete precipitation. Cooling the flask in an ice bath can further enhance the yield.

Purification by Recrystallization

The crude precipitate must be purified to remove unreacted starting materials and side products, ensuring an accurate melting point determination. Recrystallization is the standard method for this purification.

-

Isolation: Collect the crude precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with two small portions (5-10 mL each) of cold 95% ethanol to remove residual acid and unreacted reagents.

-

Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (95% ethanol or n-butyl alcohol are commonly effective) to just dissolve the solid.[7]

-

Crystallization: Allow the solution to cool slowly to room temperature. The purified hydrazone will crystallize out. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to air dry completely on a watch glass.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized product.

Physical and Spectroscopic Data

The following table summarizes key quantitative data for the reactants and the expected product. This data is crucial for calculating theoretical yield and for verifying the product's identity.

| Property | Benzaldehyde | 2,4-Dinitrophenylhydrazine | This compound |

| Molar Mass ( g/mol ) | 106.12[8][9][10][11] | 198.14[1][6][12] | 286.24[13][14][15] |

| Appearance | Colorless liquid[10][11] | Red to orange solid[1] | Yellow-orange to red crystalline solid[3] |

| Melting Point (°C) | -26[16] | 197 - 202 (decomposes)[1][6] | 239 - 241[17][18] |

| Key IR Peaks (cm⁻¹) | ~1700 (C=O stretch) | ~3300 (N-H stretch), ~1520 & ~1330 (NO₂) | ~3287 (N-H), ~1620 (C=N), ~1516 & ~1329 (NO₂)[19] |

| UV-Vis λₘₐₓ (in EtOH) | ~245 nm | Not typically used for characterization | ~353 nm[20][21][22] |

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of purity. A sharp melting point range that matches the literature value is strong evidence of a pure compound. The expected melting point for pure this compound is approximately 239-241 °C.[17][18]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of the product provides definitive structural confirmation. Key diagnostic peaks include the disappearance of the strong benzaldehyde carbonyl (C=O) stretch (around 1700 cm⁻¹) and the appearance of a C=N stretch (around 1620 cm⁻¹) and an N-H stretch (around 3287 cm⁻¹). The characteristic strong absorptions for the nitro groups (NO₂) will also be present.[19]

-

UV-Visible (UV-Vis) Spectroscopy: Due to the extensive conjugated system in the product, it absorbs strongly in the UV-visible region. A characteristic absorption maximum (λₘₐₓ) in ethanol is observed at approximately 353 nm, which is responsible for its intense color.[20][21][22]

Conclusion

The synthesis of this compound is more than an academic exercise; it is a practical application of fundamental reaction mechanisms that reinforces essential laboratory skills. This guide has provided a comprehensive framework for this synthesis, grounded in an understanding of the reaction's causality, stringent safety protocols, and robust characterization methods. By following this detailed protocol, researchers and scientists can reliably synthesize and verify this classic derivative, strengthening their practical and theoretical foundation in organic chemistry.

References

- chemeurope.com. (n.d.). 2,4-Dinitrophenylhydrazine.

- Molar Mass Calculator. (n.d.). Molar mass of Benzaldehyde (C6H5CHO).

- NIST. (n.d.). Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone. NIST Chemistry WebBook.

- PubChem. (n.d.). (2,4-Dinitrophenyl)hydrazine.

- NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook.

- Maritime Integrated Decision Support Information System on Transport of Chemical Substances. (2023, January 24). BENZALDEHYDE.

- ScenTree. (n.d.). Benzaldehyde (CAS N° 100-52-7).

- Fisher Scientific. (2024, February 9). SAFETY DATA SHEET: 2,4-Dinitrophenylhydrazine, moist solid, contains min. 30% water.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of pure benzaldehyde; B: 2, 4 - dinitrophenylhydrazone of product on the oxidation of benzyl alcohol.

- ResearchGate. (n.d.). UV-Visible spectrum of A: 2,4-dinitrophenylhydrazone of pure benzaldehyde B: 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol.

- ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol.

- ACG Publications. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their an.

- Haflong Government College. (n.d.). EXPERIMENT 2.

- American Chemical Society. (n.d.). Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy.

- NIST. (n.d.). Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Figure 2 UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of....

- ResearchGate. (n.d.). Melting points of 2,4-dinitrophenylhydrazone of products on the oxidation of benzyl alcohols.

- Royal Society of Chemistry. (2016). Synthesis of Dibenzalacetone 2,4-Dinitrophenylhydrazone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

- ResearchGate. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?.

- ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?.

Sources

- 1. 2,4-Dinitrophenylhydrazine [chemeurope.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 1157-84-2: this compound [cymitquimica.com]

- 4. 2,4-dinitrophenylhydrazine [stenutz.eu]

- 5. books.rsc.org [books.rsc.org]

- 6. 119-26-6 CAS | 2,4-DINITROPHENYL HYDRAZINE | Laboratory Chemicals | Article No. 03470 [lobachemie.com]

- 7. researchgate.net [researchgate.net]

- 8. webqc.org [webqc.org]

- 9. Benzaldehyde [webbook.nist.gov]

- 10. alignchemical.com [alignchemical.com]

- 11. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]

- 12. (2,4-Dinitrophenyl)hydrazine | C6H6N4O4 | CID 3772977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzaldehyde-2,4-dinitrophenylhydrazone | CymitQuimica [cymitquimica.com]

- 14. scbt.com [scbt.com]

- 15. This compound | C13H10N4O4 | CID 9566364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. BENZALDEHYDE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 17. This compound , >98.0%(T) , 1157-84-2 - CookeChem [cookechem.com]

- 18. This compound | 1157-84-2 [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Benzaldehyde 2,4-Dinitrophenylhydrazone

Introduction: The Quintessential Derivative for Carbonyl Identification

Benzaldehyde 2,4-dinitrophenylhydrazone is a stable, crystalline organic compound of significant importance in both synthetic and analytical chemistry.[1] It is the product of the reaction between benzaldehyde, an aromatic aldehyde, and 2,4-dinitrophenylhydrazine (DNPH).[1] This reaction, famously known as Brady's test, serves as a classical and reliable method for the qualitative detection of aldehydes and ketones.[2][3][4] The formation of a brightly colored precipitate—typically yellow, orange, or red—provides a clear visual confirmation of a carbonyl group.[1][5] The distinct melting point of the resulting hydrazone derivative is a crucial characteristic used to identify the specific aldehyde or ketone from which it was formed.[3][6]

This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailing its synthesis, mechanism of formation, spectroscopic profile, and key applications for researchers and professionals in drug development and chemical sciences.

Synthesis and Mechanistic Pathway

The synthesis of this compound is a cornerstone of introductory organic chemistry labs and a fundamental technique in advanced synthesis. It involves the reaction of benzaldehyde with an acidic solution of 2,4-dinitrophenylhydrazine, commonly known as Brady's reagent.[2][5][7]

Causality of the Reaction Mechanism

The reaction is a classic example of a nucleophilic addition-elimination, specifically a condensation reaction where a molecule of water is eliminated.[3][8][9] The process is critically dependent on pH. An optimal pH of approximately 3.5 is maintained because the reaction requires a delicate balance: the carbonyl oxygen of benzaldehyde must be protonated to increase the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack.[10] However, if the solution is too acidic, the lone pair on the terminal nitrogen of the DNPH nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.[10]

The mechanism proceeds in two primary stages:

-

Nucleophilic Addition: The terminal amino group (-NH₂) of 2,4-dinitrophenylhydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This breaks the C=O pi bond and forms a tetrahedral intermediate known as a hemiaminal.[11]

-

Elimination (Dehydration): The hemiaminal intermediate is unstable and rapidly undergoes dehydration. An acid-catalyzed elimination of a water molecule results in the formation of a stable C=N double bond, yielding the final this compound product.[8][9][11]

Caption: Figure 2: General experimental workflow for the purification and characterization of B-DNPH.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic analysis provides irrefutable evidence for the structure of this compound, with each technique offering unique insights into its molecular framework.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for confirming the functional groups present in the molecule. The most critical observation is the disappearance of the strong C=O stretching band from benzaldehyde (typically ~1700 cm⁻¹) and the appearance of new characteristic bands for the hydrazone product. [12]

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~3287 | N-H Stretch | Confirms the presence of the hydrazone N-H group. [13] |

| ~3090 | Aromatic C-H Stretch | Indicates the presence of the aromatic rings. [13] |

| ~1620 | C=C Stretch (Aromatic) | Further evidence of the benzene rings. [13] |

| ~1516 & ~1329 | Ar-NO₂ (Asymmetric & Symmetric Stretch) | Definitive peaks for the dinitrophenyl moiety. [13] |

| ~1136 | C-N Stretch | Corresponds to the carbon-nitrogen single bond. [13]|

UV-Visible (UV-Vis) Spectroscopy

The vibrant color of this compound is due to its extensive system of conjugated π-electrons spanning both aromatic rings and the C=N double bond. [11]This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting absorption into the visible region. The UV-Vis spectrum typically shows intense absorption maxima (λₘₐₓ) corresponding to π → π* and n → π* electronic transitions, often observed around 235 nm and 353 nm in ethanol. [14][15][16]This property is widely exploited for the quantitative spectrophotometric determination of carbonyl compounds. [2][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the precise connectivity of atoms within the molecule. [2]The spectra would reveal distinct signals for the protons and carbons in the benzaldehyde-derived portion and the dinitrophenyl ring, with chemical shifts influenced by the electron-withdrawing nitro groups and the imine linkage. Authoritative spectral data can be found in databases such as SpectraBase. [18][19]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum of this compound will show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of approximately 286, corresponding to its molecular weight. [12][24]

Reactivity and Core Applications

The primary application of this compound lies in its very formation, which serves as a robust method for the detection, characterization, and quantification of benzaldehyde.

-

Qualitative Analysis: As a stable, colored solid with a sharp melting point, the derivative is ideal for identifying an unknown carbonyl compound by comparing its melting point to known literature values. [2][6]* Chromatographic Analysis: The stability and intense color of dinitrophenylhydrazones make them highly suitable for separation and analysis using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). [2][20]This is particularly useful for analyzing complex mixtures of carbonyl compounds.

-

Stereoisomerism: Researchers should be aware that the C=N double bond in the hydrazone can lead to the formation of E and Z stereoisomers, which may resolve into separate peaks during chromatographic analysis. [20] Beyond its role as a derivative, the hydrazone functional group is a versatile scaffold in medicinal chemistry and materials science, explored for its potential biological activities and as a precursor for synthesizing various heterocyclic compounds. [2]

Safety and Handling

While this compound is a stable compound, its precursor, 2,4-dinitrophenylhydrazine , is a significant hazard. Dry DNPH is sensitive to shock and friction and is considered an explosive. [3][5]It must always be handled as a wet powder or in solution.

For the derivative product, standard laboratory precautions should be observed. It is classified as harmful if swallowed. [13]Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. [1][13]Store the compound in a cool, dark, and well-ventilated area. [14]

Conclusion

This compound is more than a simple derivative; it is a foundational tool in the field of organic chemistry. Its straightforward, high-yield synthesis, distinct physical properties, and rich spectroscopic fingerprint make it an exemplary compound for the unambiguous identification of benzaldehyde. The principles underlying its formation and characterization are fundamental to the work of researchers in organic synthesis, analytical chemistry, and drug discovery, providing a reliable and self-validating system for carbonyl analysis.

References

- This compound.

- IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol.

- Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. Organic Chemistry Explained - YouTube. [Link]

- 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses. Vedantu. [Link]

- This compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound. SpectraBase. [Link]

- UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of pure benzaldehyde; B: 2, 4 - dinitrophenylhydrazone of product on the oxidation of benzyl alcohol.

- UV-Visible spectrum of A: 2,4-dinitrophenylhydrazone of pure benzaldehyde B: 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol.

- Figure 2 UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of...

- Synthesis of Dibenzalacetone 2,4-Dinitrophenylhydrazone.

- This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Allen Institute. [Link]

- What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)? BYJU'S. [Link]

- Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. [Link]

- Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

- Testing for Carbonyl Compounds. Save My Exams. [Link]

- Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chrom

- Draw the structure of 2,4- Dinitrophenylhydrazone of Benzaldehyde/ Brady's reagent/ Mechanism/. YouTube. [Link]

- 2,4-Dinitrophenylhydrazine. Wikipedia. [Link]

- Addition-Elimination Reactions. Chemistry LibreTexts. [Link]

Sources

- 1. CAS 1157-84-2: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]

- 4. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 5. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 6. savemyexams.com [savemyexams.com]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. books.rsc.org [books.rsc.org]

- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sjpas.com [sjpas.com]

- 18. This compound | C13H10N4O4 | CID 9566364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Benzaldehyde 2,4-Dinitrophenylhydrazone: An In-Depth Technical Review

Introduction: The Enduring Relevance of a Classic Derivative

Benzaldehyde 2,4-dinitrophenylhydrazone is an organic compound formed through the condensation reaction of benzaldehyde with 2,4-dinitrophenylhydrazine (DNPH). This reaction, often known as Brady's test, has been a cornerstone of qualitative organic analysis for decades, serving as a reliable method for identifying aldehydes and ketones. The formation of a brightly colored yellow-to-red precipitate, the hydrazone derivative, is a definitive positive test.

Beyond its role in classical identification, the detailed structural elucidation of this compound through modern spectroscopic techniques provides a valuable case study for researchers and drug development professionals. Understanding its spectral signature is crucial for reaction monitoring, purity assessment, and characterization of novel compounds containing similar structural motifs. This guide offers a comprehensive analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this canonical derivative, grounded in the fundamental principles of molecular spectroscopy and supported by established experimental protocols.

Molecular Structure and Spectroscopic Correlation

The spectroscopic properties of this compound are a direct consequence of its molecular architecture. The structure features an extended π-conjugated system that includes a phenyl ring, an imine (C=N) bond, and a 2,4-dinitrophenyl ring. This extensive conjugation, coupled with the presence of strongly electron-withdrawing nitro groups and polar N-H and C=N bonds, gives rise to a unique and highly characteristic spectral fingerprint across various analytical techniques.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. An IR spectrum provides a "molecular fingerprint," allowing for the identification of functional groups present in the sample.

Spectral Interpretation: The IR spectrum of this compound is rich with features that confirm its structure. The key is to look for the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) from benzaldehyde and the appearance of new bands corresponding to the N-H and C=N groups.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Rationale for Assignment |

| ~3285 | N-H Stretch | Secondary Amine | The N-H bond of the hydrazone moiety gives a characteristic sharp peak in this region. |

| ~3090 | Aromatic C-H Stretch | C-H (sp²) | Stretching vibrations of C-H bonds on the two aromatic rings. |

| ~1618 | C=N Stretch (Imine) | Imine | This strong absorption confirms the formation of the hydrazone from the aldehyde. |

| ~1600 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the carbon-carbon double bonds within the phenyl rings. |

| ~1516 | Asymmetric NO₂ Stretch | Nitro Group | The electron-withdrawing nitro groups produce a strong, characteristic asymmetric stretching band. |

| ~1329 | Symmetric NO₂ Stretch | Nitro Group | A corresponding strong symmetric stretching band for the nitro groups. |

| ~1136 | C-N Stretch | C-NH | Stretching vibration of the carbon-nitrogen single bond. |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR) and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is sensitive to its local electronic environment, while spin-spin coupling between adjacent nuclei provides information about connectivity.

Proton (¹H) NMR Spectroscopy

Spectral Interpretation: The ¹H NMR spectrum of this compound is complex, particularly in the aromatic region, due to the presence of two distinct phenyl rings with multiple non-equivalent protons. The most downfield signals are typically from the N-H and the imine C-H protons due to deshielding effects. The spectrum for a closely related compound, propionaldehyde 2,4-dinitrophenylhydrazone, shows the N-H proton at a very downfield shift of ~11.29 ppm and the protons on the dinitrophenyl ring between 7.80 and 8.78 ppm[1]. Based on this and the structure of benzaldehyde, we can confidently predict the spectral features.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~11.4 | Singlet | 1H | N-H | The acidic proton on the nitrogen is highly deshielded and appears far downfield. Its signal is often broad and exchanges with D₂O. |

| ~8.8 | Doublet | 1H | Aromatic H (ortho to -NO₂) | This proton is ortho to both the hydrazone linkage and a nitro group, leading to significant deshielding. |

| ~8.3 | Doublet of Doublets | 1H | Aromatic H (para to -NO₂) | This proton is deshielded by the adjacent nitro group and coupled to two other aromatic protons. |

| ~8.1 | Singlet | 1H | Imine C-H | The proton on the C=N double bond is deshielded by the double bond and the adjacent aromatic ring. |

| ~7.9 | Doublet | 1H | Aromatic H (ortho to hydrazone) | This proton is on the dinitrophenyl ring, deshielded by the ring current and adjacent groups. |

| ~7.6-7.8 | Multiplet | 5H | Phenyl Ring Protons | Protons from the original benzaldehyde ring appear as a complex multiplet in this region. |

Carbon (¹³C) NMR Spectroscopy

Spectral Interpretation: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The most deshielded carbon is the imine carbon (C=N), appearing significantly downfield. The aromatic region will show multiple signals due to the different electronic environments of the carbons in both rings. Carbons directly attached to the electron-withdrawing nitro groups will be shifted further downfield compared to other aromatic carbons.

¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~156.3 | Imine Carbon (C=N) | The sp² hybridized carbon of the imine group is significantly deshielded. |

| ~145.2 | Aromatic C-NO₂ | Carbon atom directly attached to a nitro group, highly deshielded. |

| ~136.8 | Aromatic C-N | Carbon atom on the dinitrophenyl ring attached to the hydrazone nitrogen. |

| ~130.2 | Aromatic CH | Aromatic carbons from both rings appear in this general region. |

| ~128.9 | Aromatic CH | Aromatic carbons from both rings appear in this general region. |

| ~123.4 | Aromatic CH | Aromatic carbons from both rings appear in this general region. |

| ~116.7 | Aromatic CH | Aromatic carbons from both rings appear in this general region. |

Note: Data is inferred from the spectrum of propionaldehyde 2,4-dinitrophenylhydrazone[1]. Assignments for specific aromatic carbons can be complex without advanced 2D NMR experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's electronic structure, particularly the extent of its conjugated system.

Spectral Interpretation: this compound possesses a large, extended system of conjugated π-electrons spanning both aromatic rings and the C=N linker. This extensive conjugation, enhanced by the auxochromic -NH- group and the chromophoric -NO₂ groups, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths, extending into the visible region, which accounts for its characteristic orange-red color. The spectrum typically shows two major absorption bands.

UV-Vis Absorption Data for this compound (in Ethanol)

| λ_max (nm) | Electronic Transition | Rationale for Assignment |

| ~353-390 | n → π | This transition involves the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π orbital. It is lower in energy and appears at a longer wavelength. |

| ~235-260 | π → π | This higher-energy transition involves the promotion of an electron from a π bonding orbital to a π anti-bonding orbital within the extensive conjugated system. |

Experimental Protocols & Workflow

Accurate spectroscopic data is predicated on correct sample synthesis and preparation. The following sections provide standardized, field-proven protocols.

Synthesis of this compound (Brady's Test)

This protocol describes the classic synthesis via a condensation reaction.[2][3]

-

Prepare Brady's Reagent: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 15 mL of ethanol and 5 mL of deionized water with stirring.[2]

-

Reaction: In a clean test tube or beaker, take 2 mL of benzaldehyde. Add 10 mL of the prepared Brady's reagent.

-

Heating: Gently warm the mixture in a water bath (~50-60°C) for 5-10 minutes.

-

Precipitation: Allow the mixture to cool to room temperature, then place it in an ice-water bath to maximize the precipitation of the hydrazone derivative. An orange-to-red colored precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials. Allow the product to air dry completely.

Spectroscopic Sample Preparation

The quality of spectroscopic data is highly dependent on the sample preparation.

1. IR Spectroscopy (KBr Pellet Method) [4][5]

-

Objective: To disperse the solid sample in an IR-transparent matrix (KBr) to obtain a high-quality transmission spectrum.

-

Protocol:

-

Thoroughly grind 1-2 mg of the dried this compound sample in an agate mortar and pestle.

-

Add approximately 100-200 mg of spectroscopy-grade, dry potassium bromide (KBr) powder.

-

Gently mix the powders, then grind them together until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering (~2 µm).

-

Transfer the powder mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. A vacuum can be applied to the die before pressing to remove trapped air and moisture.

-

Carefully release the pressure and eject the thin, transparent pellet from the die.

-

Mount the pellet in the spectrometer's sample holder for analysis.

-

2. NMR Spectroscopy (Solution in Deuterated Solvent) [6][7]

-

Objective: To dissolve the sample in a deuterated solvent for high-resolution NMR analysis.

-

Protocol:

-

Weigh approximately 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a small, clean vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). This compound has good solubility in DMSO-d₆.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can be used if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely and place it in the NMR spectrometer.

-

3. UV-Vis Spectroscopy (Solution in Spectroscopic Grade Solvent) [8][9]

-

Objective: To prepare a dilute, particle-free solution for accurate absorbance measurements.

-

Protocol:

-

Accurately weigh a small amount of the sample (e.g., 1-5 mg) using an analytical balance.

-

Transfer the sample to a volumetric flask (e.g., 25 mL or 50 mL).

-

Add a small amount of a spectroscopic grade solvent (e.g., ethanol, methanol) that is transparent in the desired wavelength range and in which the sample is soluble. Dissolve the sample completely.

-

Dilute the solution to the mark with the same solvent and mix thoroughly to create a stock solution of known concentration.

-

If the absorbance of the stock solution is too high (typically >1.5 Abs units), perform a serial dilution to obtain a solution with an absorbance maximum in the optimal range of 0.1-1.0.

-

Rinse a quartz cuvette with the solvent, then with the sample solution.

-

Fill the cuvette with the sample solution. Ensure there are no air bubbles.

-

Wipe the optical faces of the cuvette with a lint-free tissue and place it in the spectrophotometer.

-

Measure a baseline spectrum using a cuvette filled with the pure solvent before measuring the sample spectrum.

-

Caption: General experimental workflow from synthesis to spectroscopic analysis.

Conclusion

The spectroscopic profile of this compound is a powerful illustration of structure-property relationships in organic chemistry. Each technique—IR, NMR, and UV-Vis—provides a unique and complementary piece of the structural puzzle. The IR spectrum confirms the presence of key functional groups (N-H, C=N, NO₂), the NMR spectra elucidate the precise carbon-hydrogen framework, and the UV-Vis spectrum reveals the nature of the extended electronic conjugation responsible for its color. A thorough understanding of these spectral characteristics, combined with rigorous experimental technique, is indispensable for modern chemical research and development, allowing for the unambiguous identification and characterization of complex molecular structures.

References

- Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

- Shimadzu. KBr Pellet Method. [Link]

- Purdue University, College of Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- Iowa State University, Chemical Instrumentation Facility.

- JEOL.

- Di Ludovico, S., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research. [Link]

- AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

- Chemistry For Everyone. (2024, February 7). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube. [Link]

- University of Calgary. Ultra-violet and visible spectroscopy. [Link]

- University of Babylon. (2021). Experimental No. (14)

- Specac. Making KBr Pellets for FTIR: Step by Step Guide. [Link]

- ResearchGate. How do you prepare a solid sample to measure its absorbance by UV vis spectrophotometer? [Link]

- Haflong Government College.

- The Royal Society of Chemistry. (2016).

- Afonso, C. A. M., et al. (2016). 4.1.2.5. Synthesis of Dibenzalacetone 2,4-Dinitrophenylhydrazone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

- Çakmak, R., et al. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their an.

- The Royal Society of Chemistry. (2010).

- Allen, C. F. H. (1932). 2,4-Dinitrophenylhydrazine. Organic Syntheses, 12, 22. [Link]

- National Center for Biotechnology Information. This compound.

- Brown, W. P. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

- ResearchGate.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021).

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). [Link]

- SpectraBase. This compound. [Link]

- Musyrifah, A., Hidayati, N., & Yuliasari, N. (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Indonesian Journal of Fundamental and Applied Chemistry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. ajpamc.com [ajpamc.com]

- 4. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 5. shimadzu.com [shimadzu.com]

- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 7. cif.iastate.edu [cif.iastate.edu]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. web.uvic.ca [web.uvic.ca]

Mechanism of formation of Benzaldehyde 2,4-Dinitrophenylhydrazone

An In-Depth Technical Guide to the Formation of Benzaldehyde 2,4-Dinitrophenylhydrazone

Introduction: The Enduring Relevance of a Classic Reaction

In the landscape of modern analytical chemistry, dominated by sophisticated spectroscopic and spectrometric techniques, the derivatization of carbonyl compounds using 2,4-dinitrophenylhydrazine (DNPH) remains a cornerstone of organic qualitative analysis. This reaction, often referred to as Brady's test, provides a rapid, visually discernible confirmation of the presence of aldehydes and ketones.[1][2][3] The formation of a brightly colored 2,4-dinitrophenylhydrazone precipitate is not merely a positive test; the distinct melting point of the crystalline product serves as a robust physical constant for identifying the original carbonyl compound.[4][5]

This guide offers an in-depth exploration of the formation of this compound. We will dissect the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the causal factors that govern the reaction's efficiency and utility for researchers, scientists, and professionals in drug development.

Reaction Overview: A Nucleophilic Addition-Elimination Pathway

The reaction between benzaldehyde and 2,4-dinitrophenylhydrazine is a classic example of a nucleophilic addition-elimination, also known as a condensation reaction.[6][7][8][9] In this process, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. This initial addition is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, yielding the hydrazone.[2][7] The resulting derivative, this compound, is a vibrant orange-red crystalline solid, a characteristic feature for aromatic aldehydes.[7][10]

The overall transformation is as follows:

C₆H₅CHO (Benzaldehyde) + C₆H₆N₄O₄ (2,4-Dinitrophenylhydrazine) → C₁₃H₁₀N₄O₄ (this compound) + H₂O

The Core Mechanism: A Step-by-Step Dissection

The formation of the hydrazone proceeds through a well-defined, acid-catalyzed pathway. The use of an acidic medium, typically sulfuric acid mixed with methanol in Brady's reagent, is critical for the reaction to proceed efficiently.[2][4][11]

Step 1: Nucleophilic Attack on the Carbonyl Carbon The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of the 2,4-dinitrophenylhydrazine molecule acting as a potent nucleophile.[7][12][13] This nitrogen attacks the partially positive (electrophilic) carbonyl carbon of benzaldehyde. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal.[12][14]

Step 2: Proton Transfer The carbinolamine intermediate is unstable and undergoes rapid proton transfer. The nitrogen atom, having donated its electron pair, initially bears a positive charge. A proton is transferred from this nitrogen to the negatively charged oxygen atom, a process that can be mediated by the solvent. This results in a neutral amino-alcohol intermediate.[12][15]

Step 3: Acid Catalysis and Formation of a Good Leaving Group This is a crucial, rate-determining phase where the acid catalyst plays its primary role. The hydroxyl group of the intermediate is a poor leaving group. The acid catalyst (H⁺) protonates the oxygen atom of the hydroxyl group, converting it into an oxonium ion (-OH₂⁺).[4][15] This oxonium ion is an excellent leaving group—a neutral water molecule. The reaction's pH is critical; an optimal pH of around 3.5 to 5 is often most effective.[11][15][16]

Step 4: Dehydration and Hydrazone Formation The final step is the elimination of water (dehydration). The lone pair of electrons on the second nitrogen atom collapses to form a double bond with the carbon atom, expelling the water molecule.[4][15] The loss of a proton from this nitrogen atom regenerates the acid catalyst and yields the final, stable this compound product, characterized by its conjugated π-system which is responsible for its intense color.[12]

Caption: Reaction pathway for the formation of this compound.

Quantitative Data Summary

The physical properties of the reactants and the final product are essential for experimental design and product verification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |

| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid | -26 |

| 2,4-Dinitrophenylhydrazine | C₆H₆N₄O₄ | 198.14 | Red-orange solid[7] | 198-202 (dec.)[7] |

| This compound | C₁₃H₁₀N₄O₄ | 286.24[17] | Orange-red crystalline solid | 239-241[17][18][19] |

Experimental Protocol: A Self-Validating Workflow

This protocol provides a reliable method for the synthesis, purification, and characterization of this compound.

Part A: Preparation of Brady's Reagent

-

Rationale: A stable, acidic solution of the nucleophile is required. Sulfuric acid acts as the catalyst, and methanol serves as a co-solvent to dissolve the organic reactants.[2]

-

Carefully place 0.5 g of 2,4-dinitrophenylhydrazine into a 50 mL Erlenmeyer flask. (Safety Note: DNPH is explosive when dry and must be handled with care, preferably when wet). [7][20]

-

Add 10 mL of methanol and swirl to create a suspension.

-

In a separate beaker, cautiously add 1.0 mL of concentrated sulfuric acid to 3 mL of deionized water. Always add acid to water.

-

Slowly, and with constant swirling, add the cooled acid solution to the DNPH suspension. Stir until the solid dissolves completely, forming a clear orange or reddish solution.

Part B: Synthesis of the Hydrazone Derivative

-

Rationale: The reaction is initiated by mixing the aldehyde with the reagent. Gentle heating can increase the reaction rate.[11]

-

In a clean test tube, dissolve approximately 0.2 mL of benzaldehyde in 2 mL of 95% ethanol.

-

Add 3 mL of the prepared Brady's reagent to the benzaldehyde solution.

-

Shake the mixture vigorously. The immediate formation of a bright orange-red precipitate indicates a positive reaction.[11]

-

Gently warm the mixture in a water bath at approximately 50-60°C for 5 minutes to ensure the reaction goes to completion.[21]

-

Allow the mixture to cool to room temperature, then place it in an ice-water bath for 10-15 minutes to maximize crystallization.[11]

Part C: Isolation and Purification

-

Rationale: The solid product must be separated from the liquid reaction mixture and purified to remove unreacted starting materials and byproducts. Recrystallization yields a product with a sharp, reliable melting point.[4][6]

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter paper with two small portions of cold 95% ethanol to remove the acidic mother liquor and any unreacted benzaldehyde.[13]

-

Transfer the crude, air-dried solid to a small Erlenmeyer flask.

-

Perform recrystallization by adding the minimum amount of hot 95% ethanol to just dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and allow them to air dry completely.

Part D: Characterization

-

Rationale: The melting point is a key physical constant that confirms the identity and purity of the synthesized compound.[2][4]

-

Carefully pack a small amount of the dry, purified crystals into a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus.

-

A sharp melting point in the expected range (239-241°C) confirms the successful synthesis of pure this compound.[17][18]

Conclusion

The formation of this compound is a robust and mechanistically elegant reaction that serves as an exemplary case of nucleophilic addition-elimination. By understanding the multi-step process involving nucleophilic attack, proton transfer, and acid-catalyzed dehydration, researchers can effectively utilize this classic technique for the qualitative identification of carbonyl compounds. The distinct color and sharp melting point of the resulting hydrazone derivative provide a reliable and accessible method for chemical characterization, underscoring its continued importance in the modern chemistry laboratory.

References

- Organic Chemistry Explained. (2025, August 4). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube.

- Clark, J. (n.d.). Addition-elimination reactions of aldehydes and ketones. Chemguide.

- ACE Chemistry. (2015, October 30). Carbonyls 5. Use of 2,4-DNP (Brady's reagent). YouTube.

- Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.

- Kadam, S. S., et al. (2012). REVIEW ARTICLE ON: CHEMICAL IMPORTANCE OF BRADY'S REAGENT. International Journal of Research in Pharmacy and Chemistry.

- Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine.

- Unknown. (2021, July 16). Experimental No. (14)

- Tushar Sir's Chemistry. (2020, September 29). Draw the structure of 2,4- Dinitrophenylhydrazone of Benzaldehyde/ Brady's reagent/ Mechanism/. YouTube.

- ChemicalBook. (2025, January 27). This compound.

- Sani, U., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

- Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society.

- Chegg. (2021, April 25). Question: 1/ Write the mechanism of the reaction of benzaldehyde with 2,4-dinitrophenyl hydrazine.

- Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research & Reviews: Journal of Chemistry.

- CymitQuimica. (n.d.). CAS 1157-84-2: this compound.

- Unknown. (2020, March 2). The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone.

- Haflong Government College. (n.d.). EXPERIMENT 2.

- DetTX. (2023, July 27). 2,4-Dinitrophenylhydrazine.

- BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?.

- Unknown. (2025, August 6). This compound | Request PDF.

- Unknown. (n.d.). 1157-84-2(this compound) Product Description.

Sources

- 1. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]

- 2. ijrpc.com [ijrpc.com]

- 3. rroij.com [rroij.com]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 10. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. chegg.com [chegg.com]

- 14. books.rsc.org [books.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nbinno.com [nbinno.com]

- 18. This compound | 1157-84-2 [chemicalbook.com]

- 19. 1157-84-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 20. dettx.com [dettx.com]

- 21. ajpamc.com [ajpamc.com]

An In-Depth Technical Guide to the Physical Characteristics of Benzaldehyde 2,4-Dinitrophenylhydrazone Crystals

Abstract

Benzaldehyde 2,4-dinitrophenylhydrazone, a derivative formed from the classic condensation reaction between benzaldehyde and 2,4-dinitrophenylhydrazine (DNPH), is a compound of significant historical and practical importance in analytical and organic chemistry. Its distinct physical characteristics, particularly its crystallinity, color, and sharp melting point, have long been exploited for the qualitative identification of aldehydes and ketones. This technical guide provides a comprehensive examination of the physical properties of this compound crystals. We delve into the synthesis and purification protocols that define the final crystalline product, its macroscopic and physicochemical properties including color, solubility, and melting behavior, and its detailed characterization through spectroscopic and crystallographic techniques. This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this canonical hydrazone derivative.

Introduction: The Enduring Relevance of a Classic Derivative

The reaction of a carbonyl compound with 2,4-dinitrophenylhydrazine, often referred to as Brady's reagent, to form a brightly colored crystalline precipitate is a cornerstone of classical organic analysis.[1] this compound (C₁₃H₁₀N₄O₄) is the archetypal product of this test for aromatic aldehydes.[2] While modern spectroscopic methods have largely superseded such derivatization techniques for routine structural elucidation, the study of these crystals remains highly relevant.[3]

The formation of a stable, easily isolated crystalline solid is critical for its utility. The physical properties of these crystals—color, morphology, melting point, and solubility—are not merely identification markers but are direct consequences of the molecule's underlying electronic structure, stereochemistry, and intermolecular forces within the crystal lattice. For professionals in pharmaceutical development, understanding the solid-state chemistry of such organic molecules is paramount, as issues like polymorphism, solubility, and stability can profoundly impact a compound's efficacy and manufacturability. This guide offers an in-depth exploration of these characteristics, grounding them in the principles of physical organic chemistry.

Synthesis and Crystallization: From Solution to Solid State

The physical characteristics of this compound crystals are inextricably linked to their method of preparation and subsequent purification. The process is a classic example of a condensation reaction followed by crystallization.

The Reaction Mechanism: A Tale of Two Steps

The formation of the hydrazone proceeds via a two-step nucleophilic addition-elimination mechanism.[4][5] The causality behind the experimental conditions, particularly the use of an acid catalyst, is critical to understand.

-

Acid Catalysis & Nucleophilic Addition: The reaction is typically catalyzed by an acid like sulfuric or phosphoric acid.[4] The acid protonates the carbonyl oxygen of benzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This activation is necessary because the nitrogen of the hydrazine is only weakly nucleophilic. The terminal amino group of the DNPH then attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: This intermediate is unstable and readily undergoes acid-catalyzed dehydration. A water molecule is eliminated, resulting in the formation of a stable carbon-nitrogen double bond (an imine), which constitutes the hydrazone product.[4]

The pH of the medium is a critical parameter; it must be acidic enough to catalyze the reaction but not so acidic that it fully protonates the hydrazine's nucleophilic nitrogen, which would render it inactive.[4]

Figure 1: The two-step mechanism for hydrazone formation.

Standard Synthesis & Purification Protocol

A self-validating protocol ensures reproducibility. The appearance of a brightly colored precipitate is the primary validation checkpoint, while the final melting point serves as a quantitative measure of purity.

Experimental Protocol: Synthesis

-

Prepare Brady's Reagent: Dissolve approximately 0.5 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol. Carefully add 1 mL of concentrated sulfuric acid dropwise with stirring. Filter if necessary to remove any undissolved solids.

-

Prepare Aldehyde Solution: In a separate test tube, dissolve 0.5 mL of benzaldehyde in 2-3 mL of methanol.

-

Reaction: Add the Brady's reagent dropwise to the benzaldehyde solution. Agitate the mixture. A yellow-to-orange precipitate should form almost immediately.

-

Isolation: Allow the mixture to stand for 10-15 minutes to ensure complete precipitation. Cool the mixture in an ice bath. Collect the crude crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold methanol to remove residual acid and unreacted starting materials.

Experimental Protocol: Recrystallization The choice of solvent is paramount for obtaining high-purity crystals with well-defined faces. The ideal solvent will dissolve the hydrazone when hot but not when cold. Ethanol is a commonly used and effective solvent.[6]

-

Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. It should be sparingly soluble at room temperature. Heat the mixture; it should dissolve completely. This confirms ethanol is a suitable solvent.

-

Dissolution: Transfer the crude, dried crystals to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. This is a critical step to maximize yield.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, more perfect crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and allow them to air dry completely.

Figure 2: General workflow for synthesis and purification.

Macroscopic and Physicochemical Properties

The bulk properties of the crystals are the most immediately apparent characteristics.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Chemical Formula | C₁₃H₁₀N₄O₄ | [7] |

| Molecular Weight | 286.24 g/mol | [7][8] |

| CAS Number | 1157-84-2 | [8] |

| Appearance | Yellow, orange, or brown crystalline solid | [2][5] |

| IUPAC Name | N-[(E)-benzylideneamino]-2,4-dinitroaniline |[7] |

Color, Appearance, and Crystalline Form

This compound typically appears as a yellow to orange crystalline powder.[2] The intense color is a result of the extended π-conjugated system that encompasses both aromatic rings and the azomethine (>C=N-) linkage. This conjugation lowers the HOMO-LUMO energy gap, shifting absorption into the visible region of the electromagnetic spectrum.[5] The precise color and crystal habit (e.g., needles, plates) can be influenced by the recrystallization solvent and the rate of cooling, which affect the crystal packing and size.

Melting Point and Polymorphism

The melting point is a critical indicator of purity. For a pure substance, the melting range should be narrow (less than 2°C).

Table 2: Reported Melting Points

| Melting Point (°C) | Source |

|---|---|

| 239 - 241 | AJPAMC (2021) |

| 240.0 - 244.0 | Tokyo Chemical Industry |

| 242 | TCI (reference) |

The variation in reported melting points, while narrow, hints at the possibility of polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice. While no specific polymorphs have been definitively isolated and characterized for this compound itself, the parent DNPH reagent is known to exist in at least two polymorphic forms.[9] Furthermore, other hydrazone derivatives have shown evidence of polymorphism.[10] Different polymorphs can exhibit different melting points, solubilities, and stabilities, a phenomenon of immense importance in the pharmaceutical industry. The observed melting point is therefore a function of both purity and the specific crystalline form obtained.

Solubility Profile

The solubility behavior is consistent with a moderately large, relatively nonpolar organic molecule containing polar nitro groups.

Table 3: Solubility Characteristics

| Solvent | Solubility | Rationale / Insight | Source(s) |

|---|---|---|---|

| Water | Low solubility | The large hydrophobic backbone dominates. | [2] |

| Ethanol | Soluble (especially when hot) | Good balance of polarity for recrystallization. | [4][6] |

| Acetone | Soluble | Apolar enough to dissolve the molecule. | [2] |

| Dimethylformamide (DMF) | Soluble | High-polarity aprotic solvent, effective for many hydrazones. |[5] |

Thermal Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on a material's response to heat.[11]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This reveals thermal stability and decomposition profiles.

Studies on related 2,4-dinitrophenylhydrazones have shown that the crystalline solids are thermally stable up to their melting point, after which they begin to decompose.[12][13] The TGA curve would remain flat until the melting/decomposition temperature, at which point a significant mass loss would be observed. The DSC curve would show the endothermic melting event, likely followed immediately by exothermic peaks corresponding to the energy released during decomposition.[12]

Spectroscopic Characterization

Spectroscopy provides fingerprint-level confirmation of the molecular structure.

Table 4: Key Spectroscopic Data

| Technique | Key Feature(s) | Wavenumber / Wavelength (λ_max) | Insight | Source(s) |

|---|---|---|---|---|

| IR | C=N (azomethine) stretch | ~1618 cm⁻¹ | Confirms the formation of the hydrazone double bond. | [5] |

| N-H stretch | ~3284 cm⁻¹ | Indicates the presence of the secondary amine group. | [5] | |

| NO₂ asymmetric stretch | ~1516 cm⁻¹ | Characteristic of the nitro groups. | AJPAMC (2021) | |

| NO₂ symmetric stretch | ~1330 cm⁻¹ | Characteristic of the nitro groups. | [5] | |

| UV-Vis | π → π* transition | ~260 nm | High-energy transition within the aromatic systems. | [5] |

| | n → π* transition | ~390 nm | Lower-energy transition involving non-bonding electrons on N, responsible for the color. |[5] |

Solid-State and Structural Characterization

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule and its arrangement in the solid state.

X-ray Crystallography

The crystal structure of this compound has been determined and reported.[14] This analysis provides precise bond lengths, bond angles, and intermolecular interactions.

Table 5: Selected Crystallographic Data

| Parameter | Value / Description | Source |

|---|---|---|

| Crystal System | Monoclinic | [14] |

| Space Group | P2₁/c | [14] |

| Molecular Configuration | E configuration about the C=N bond | [14] |

| Molecular Geometry | Approximately planar |[14] |

Molecular and Crystal Structure

The X-ray data reveal several key features that dictate the crystal's physical properties:

-

Planar E Configuration: The molecule adopts an almost perfectly planar structure with the E (trans) configuration about the C=N double bond.[14] This planarity maximizes the π-orbital overlap across the entire molecule, contributing to its stability and color.

-

Bond Lengths: The C-C bond lengths within the dinitrophenyl ring near the imino group are slightly longer than the other aromatic C-C bonds. This suggests a degree of electronic delocalization from the imino nitrogen's lone pair into the aromatic π-system.[14]

-

Crystal Packing: The planar molecules pack in the crystal lattice in a way that suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.[14] These non-covalent interactions are significant forces that contribute to the stability of the crystal lattice and influence the material's melting point and solubility.

Conclusion

The physical characteristics of this compound crystals are a direct manifestation of its molecular and electronic structure. The formation of a stable, highly colored, crystalline solid via a well-understood nucleophilic addition-elimination mechanism underpins its utility in classical analytical chemistry. Modern analytical techniques reveal a planar E-configured molecule whose extended conjugation is responsible for its color and whose stability is enhanced by π-π stacking interactions in the solid state. The compound's well-defined melting point, solubility profile, and spectroscopic fingerprints serve as robust parameters for its identification and purity assessment. For scientists in research and pharmaceutical development, a thorough understanding of these fundamental physical properties is essential for manipulating and characterizing organic molecules in the solid state.

References

- BenchChem. (n.d.). Benzaldehyde, (2,4-dinitrophenyl)hydrazone | 1157-84-2.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 4.1.2.5. Synthesis of Dibenzalacetone 2,4-Dinitrophenylhydrazone. Retrieved from Royal Society of Chemistry Publishing.

- Musuc, A. M., et al. (2012). Non-isothermal kinetic analysis of thermal decomposition of 2, 4-dinitrophenylhydrazine. Journal of Thermal Analysis and Calorimetry, 110, 561-567.

- Shan, S., Xu, D. J., Hung, C. H., Wu, J. Y., & Chiang, M. Y. (2003). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 3), o135–o136.

- CymitQuimica. (n.d.). CAS 1157-84-2: this compound.

- ResearchGate. (2003). This compound | Request PDF.

- Ye, C., et al. (1995). Polymorphism, growth and characterization of a new organic nonlinear optical crystal: 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone (DANPH). Journal of Crystal Growth, 154(1-2), 117-124.

- ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?.

- ResearchGate. (n.d.). – TG curves of DNPH at different heating rates. | Download Scientific Diagram.

- Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

- Acta Crystallographica Section E: Crystallographic Communications. (2013). A polymorph of 2,4-dinitrophenylhydrazine.

- ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?.

- ResearchGate. (n.d.). DSC curve (4a) during heating Figure 4.

- Musyrifah, et al. (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Indonesian Journal of Fundamental and Applied Chemistry, 10(3), 198-205.

- PubChem. (n.d.). This compound.

- CETCO. (n.d.). Simultaneous thermal analysis (tga-dta, tga-dsc).

- Pharmaceutics. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

- Santa Cruz Biotechnology, Inc. (n.d.). Benzaldehyde-2,4-dinitrophenylhydrazone.

- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- Scribd. (n.d.). Synthesis and Testing of 2,4-DNP.

- YouTube. (2011). 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones.

- AJPAMC. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

- Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. CAS 1157-84-2: this compound [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. ijfac.unsri.ac.id [ijfac.unsri.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C13H10N4O4 | CID 9566364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. A polymorph of 2,4-dinitrophenylhydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility of Benzaldehyde 2,4-Dinitrophenylhydrazone in organic solvents

An In-depth Technical Guide to the Solubility of Benzaldehyde 2,4-Dinitrophenylhydrazone in Organic Solvents

Introduction

This compound (B-DNPH) is a well-known organic compound, readily synthesized from the condensation reaction of benzaldehyde with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent.[1][2] Characterized by its distinct yellow-to-orange crystalline appearance, this hydrazone derivative has been a cornerstone in classical analytical chemistry for the qualitative and quantitative identification of aldehydes and ketones.[1][3] Its stability, intense color, and characteristic melting point make it an ideal derivative for such applications.

Beyond its traditional analytical role, the study of B-DNPH and related hydrazones provides a valuable model for understanding a class of compounds with significant interest in medicinal chemistry and materials science.[1][4] The solubility of a compound is a critical physicochemical property that dictates its utility and behavior in various applications, including chemical synthesis, purification, chromatography, and formulation for biological screening.[4][5] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic—it is a fundamental prerequisite for successful experimentation and innovation.

This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. It moves beyond a simple list of soluble or insoluble classifications to delve into the underlying molecular principles governing its behavior. We will examine the interplay of molecular structure and intermolecular forces, present qualitative and quantitative data, and provide detailed, field-proven protocols for the experimental determination of solubility.

Chapter 1: Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. B-DNPH is a molecule whose structure presents a fascinating duality of polar and nonpolar characteristics, which directly governs its interaction with different solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₄O₄ | [3][6][7] |

| Molecular Weight | 286.24 g/mol | [1][6][7] |

| Appearance | Yellow to orange crystalline solid | [3][8] |

| Melting Point | 239-241 °C | [7][9] |

| XLogP3 | ~4.1 | [7] |

The structure of B-DNPH can be deconstructed into three key components:

-

The Benzaldehyde Moiety: A nonpolar phenyl ring.

-

The 2,4-Dinitrophenyl Moiety: A phenyl ring made highly polar by two electron-withdrawing nitro (-NO₂) groups.

-

The Hydrazone Linkage (-C=N-NH-): A polar bridge containing both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms).

This combination of a large nonpolar surface area (from the two aromatic rings) and highly polar functional groups makes its solubility highly dependent on the specific nature of the solvent. The strong electron-withdrawing effect of the nitro groups significantly influences the electronic properties of the entire molecule.[1]

Caption: The "Like Dissolves Like" principle applied to B-DNPH.

The Role of Hydrogen Bonding

The N-H group in the hydrazone linkage can act as a hydrogen bond donor, while the nitrogen atoms and the oxygens of the nitro groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like ethanol) can interact strongly with B-DNPH, enhancing solubility. However, the large size of the molecule can sterically hinder these interactions.

Chapter 3: Solubility Profile of B-DNPH

Based on its structure and theoretical principles, a general solubility profile can be predicted and confirmed with experimental observations from the literature.

Table 2: Qualitative Solubility of B-DNPH in Common Solvents

| Solvent Class | Example(s) | Predicted/Observed Solubility | Rationale / Citation |

| Water | Water (H₂O) | Insoluble / Very Low | The large, nonpolar aromatic surface area dominates, making it hydrophobic. [1] |

| Alcohols (Protic) | Ethanol, Methanol | Soluble to Sparingly Soluble | Can act as H-bond donors/acceptors. Often used for synthesis and recrystallization, but solubility can be limited, with precipitation observed. [1][8][10] |

| Ketones (Polar Aprotic) | Acetone | Soluble | Strong dipole moment effectively solvates the polar groups of B-DNPH. [1][3][8] |

| Ethers | Diethyl Ether | Sparingly Soluble | Moderately polar, but lacks strong H-bonding capability. |

| Halogenated | Dichloromethane (DCM) | Moderately Soluble | Good dipole moment, can solvate a range of polarities. |

| Aromatic | Toluene | Sparingly Soluble | Primarily nonpolar; interacts well with the aromatic rings but not the polar groups. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble to Highly Soluble | Strong dipole moments and ability to solvate both polar and nonpolar regions. DMF shows very high solubility. [3][8] |

| Nonpolar Aliphatic | Hexane | Insoluble | "Unlike" polarity; cannot overcome the solute-solute interactions of the crystalline solid. [4] |

A study by Hidayati et al. (2025) specifically compared three solvents, finding that DMF provided the highest solubility and stability, acetone showed high absorbance but poor stability, and ethanol had low solubility, leading to precipitate formation. [8]

Chapter 4: Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for any serious research or development application. The choice of method depends on whether qualitative classification or precise quantitative data is required.

Protocol 1: Qualitative Solubility Classification